molecular formula C14H15N3O3 B2951273 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-42-1

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2951273
CAS No.: 2034618-42-1
M. Wt: 273.292
InChI Key: VHAFBLUZIQEXIQ-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a dihydropyridine core, a privileged scaffold renowned for its prevalence in biologically active compounds . The structure is further elaborated with a 4-methoxy substitution and a carboxamide linkage to a pyridin-3-ylmethyl group, which may influence its physicochemical properties and interaction with biological targets. The dihydropyridine (DHP) scaffold is a fundamental structure in medicinal chemistry, famously known as the core of calcium channel blockers like nifedipine and amlodipine used to treat hypertension . Beyond cardiovascular applications, DHPs and related pyridine-based heterocycles are found in a wide spectrum of therapeutics, including anticancer agents, antimicrobials, and treatments for neurological diseases . The specific substitution pattern on this core can profoundly affect a compound's potency, metabolic stability, and cellular permeability . For instance, research into analogous compounds has identified molecules with similar dihydropyridinone structures serving as key components in potent and selective inhibitors of epigenetic targets like EZH2, which is a validated oncology target . This compound is supplied exclusively for research applications. It is ideal for investigators exploring structure-activity relationships (SAR), screening for novel bioactive molecules, or developing new synthetic methodologies. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. Disclaimer: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-17-9-11(12(20-2)6-13(17)18)14(19)16-8-10-4-3-5-15-7-10/h3-7,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAFBLUZIQEXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of appropriate precursors, such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine, under controlled conditions. The reaction is often carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has shown biological activity, making it a candidate for drug development and therapeutic applications.

  • Medicine: Its potential use in pharmaceuticals includes the treatment of various diseases, such as cancer and infectious diseases.

  • Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Target Compound Pyridine 1-Methyl, 4-methoxy, 6-oxo, N-(pyridin-3-ylmethyl) ~300 (estimated) Combines aromaticity with hydrogen-bonding and steric bulk for target engagement. N/A
N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide () Pyridazine 1-Methyl, 6-oxo, N-(4-methoxyphenyl) 283.27 Pyridazine core (two adjacent N atoms) increases polarity and hydrogen-bonding capacity.
1-Pentyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide () Naphthyridine 1-Pentyl, 4-oxo, N3-aryl ~350–420 Expanded aromatic system (naphthyridine) enhances π-π stacking and solubility.

Key Insights :

  • Pyridazine () introduces additional nitrogen atoms, increasing polarity and solubility compared to pyridine.
  • Naphthyridine () offers a larger aromatic surface for target binding but may reduce metabolic stability due to increased lipophilicity.

Substituent Modifications

Compound Name R1 (Position 4) R2 (Position 1) N-Substituent Molecular Weight Bioactivity/Observations Reference
Target Compound Methoxy Methyl Pyridin-3-ylmethyl ~300 Hypothesized NAD pathway involvement. N/A
6-Benzyl-4-Oxo-1,4-Dihydropyridine-3-Carboxamide (Aspernigrin A, ) Oxo - Benzyl 232.24 Revised structure highlights positional isomerism’s impact on NMR data.
5-Chloro-1-(3-Chlorobenzyl)-N-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide () Chloro 3-Chlorobenzyl 4-Methoxyphenyl 403.26 Bulky, lipophilic substituents may improve membrane permeability.

Key Insights :

  • Benzyl groups () enhance hydrophobic interactions but may reduce aqueous solubility.

Functional Group Additions

Compound Name Functional Group Molecular Weight Impact on Properties Reference
N-(Aminocarbonyl)-5-Cyano-N-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxamide () Cyano, Aminocarbonyl 250.23 Cyano group increases electrophilicity; may enhance reactivity.
N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-1,6-Dihydropyridazine-3-Carboxamide () Trifluoromethoxy 476.39 Fluorine atoms improve metabolic stability and lipophilicity.

Key Insights :

  • Cyano groups () can act as hydrogen-bond acceptors, modifying binding affinity.
  • Trifluoromethoxy () enhances resistance to enzymatic degradation, a critical factor in drug design.

Biological Activity

4-Methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core with a methoxy group and a pyridine moiety, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3}, and it is characterized by the presence of a carboxamide functional group, which enhances its biological activity.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In preclinical models, such as the Karpas-422 xenograft model, the compound showed robust antitumor effects when administered at a dosage of 160 mg/kg twice daily (BID) . This suggests its potential as an oncology therapeutic agent.

The compound's mechanism of action primarily involves the inhibition of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in transcriptional regulation and has been implicated in various malignancies. The compound acts as an inhibitor of EZH2, the catalytic component of PRC2, leading to demethylation of histone H3 at lysine 27 (H3K27me3), thereby reactivating tumor suppressor genes .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activities attributed to this compound. Below is a summary table comparing key features:

Compound NameStructureKey Features
1-Methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridineSimilar core structureLacks methoxy group; different biological activities
4-Methoxy-N-(pyridin-3-ylmethyl)-dihydropyridineContains similar methoxy groupDifferent nitrogen substituents affect reactivity
4-Methoxycarbonyl-N-(pyridinyl)methyl-dihydropyridineCarboxylic acid instead of amideVarying solubility and stability profiles

This comparison illustrates how modifications to the core structure can significantly impact biological activity and potential applications.

Synthesis and Characterization

The synthesis of this compound typically involves several steps starting from appropriate precursors such as 4-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid and pyridin-3-ylmethylamine. The reaction often employs coupling agents like EDC under controlled conditions to facilitate amide bond formation .

Case Studies

In clinical settings, ongoing Phase I trials are evaluating the safety and efficacy of this compound in cancer patients. Preliminary results indicate promising outcomes in terms of tumor reduction and tolerability . Further studies are needed to establish optimal dosing regimens and long-term effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, a pyridine ring is functionalized via nucleophilic substitution or coupling reactions. The methoxy and methyl groups are introduced early, followed by amidation with pyridin-3-ylmethylamine. Purification often employs column chromatography (silica gel) or recrystallization. Characterization via 1H^1H-NMR and LC-MS is critical to confirm regiochemistry and avoid side products like N-alkylated isomers .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, pyridine protons at δ ~7.5–8.5 ppm).
  • LC-MS : Confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • IR Spectroscopy : Detects carbonyl (C=O, ~1650–1750 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) stretches.
    Cross-validation with computational models (e.g., DFT) ensures structural assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods during synthesis to avoid inhalation of fine particulates.
  • Waste Disposal : Quench reactive intermediates (e.g., with aqueous ethanol) before disposal .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields for this compound?

  • Methodological Answer :

  • Screening Designs : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between factors like solvent polarity and reaction time.
  • Case Study : A 2k^k factorial design reduced synthesis steps from 8 to 5 while maintaining >85% yield . Computational tools (e.g., ICReDD’s reaction path search) can pre-screen conditions .

Q. What strategies resolve contradictory data between theoretical calculations and experimental spectral results?

  • Methodological Answer :

  • Cross-Validation : Compare DFT-predicted 1H^1H-NMR shifts with experimental data (δ deviations >0.5 ppm suggest structural misassignment).
  • Dynamic NMR : Assess rotational barriers in amide bonds to explain splitting patterns.
  • Synchrotron XRD : Resolve crystal structure ambiguities (e.g., confirming dihydropyridine tautomerism) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Prioritize poses with low RMSD (<2.0 Å).
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using descriptors like logP and polar surface area.
  • MD Simulations : Analyze binding stability over 100-ns trajectories (e.g., hydrogen bond occupancy >50%) .

Q. What methods validate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (25–80°C) for 24h. Monitor degradation via HPLC (e.g., >95% purity retention).
  • Arrhenius Plotting : Calculate activation energy (Ea_a) for thermal decomposition using TGA/DSC data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple assays (e.g., IC50_{50} values) and apply statistical weighting for sample size and assay type (e.g., cell-free vs. cell-based).
  • Orthogonal Assays : Confirm activity using SPR (binding affinity) and functional assays (e.g., cAMP modulation).
  • Proteomics : Identify off-target interactions via affinity pull-down/MS .

Methodological Resources

  • Experimental Design : Leverage ICReDD’s quantum-chemical reaction path search to pre-optimize conditions .
  • Data Analysis : Use JMP or Minitab for DoE and RSM modeling .
  • Safety Compliance : Follow OSHA guidelines for PPE and waste management .

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